Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound characterized by its complex structure and functional groups. Its molecular formula is , with a molecular weight of approximately 271.36 g/mol. The compound features a tert-butyl group, an ethoxy group, and a pyrrolidine ring, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
Research on the biological activity of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate indicates potential pharmacological properties. Compounds with similar structures have shown:
The synthesis of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate has several potential applications:
Interaction studies involving tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate focus on its behavior in biological systems. Preliminary findings suggest:
Several compounds share structural similarities with tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 497160-14-2 | 0.98 | Contains an azetidine ring instead of pyrrolidine |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 135716-09-5 | 0.91 | Features a piperidine ring, affecting its biological activity |
Tert-butyl 3-(3-hydroxybutyric acid)azetidine | 152537-03-6 | 0.85 | Includes a hydroxybutyric acid moiety, enhancing solubility |
N-Boc-Piperidin-4-acetic acid methyl ester | 175213-46-4 | 0.89 | Contains a Boc protecting group, useful in synthetic chemistry |
These comparisons illustrate the unique structural aspects of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate that may influence its reactivity and biological activity compared to related compounds .